2-bromo-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
2-bromo-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound with a molecular formula of C19H15BrN4O3 This compound is notable for its unique structure, which includes a bromine atom, a phenylpyrrolidinyl group, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide typically involves a multi-step process. One common method starts with the preparation of the 5-oxo-1-phenylpyrrolidin-3-yl intermediate, which is then reacted with a thiadiazole derivative. The final step involves the bromination of the benzamide group. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzamides .
Scientific Research Applications
2-bromo-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with biological systems are studied to understand its potential as a therapeutic agent or as a tool in biochemical research.
Mechanism of Action
The mechanism of action of 2-bromo-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-bromo-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide: This compound is structurally similar but contains an oxadiazole ring instead of a thiadiazole ring.
N-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-1H-pyrrole-2-carboxamide: Another related compound with a different core structure but similar functional groups.
Uniqueness
The uniqueness of 2-bromo-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. Its thiadiazole ring imparts distinct electronic properties that can be exploited in various applications .
Properties
Molecular Formula |
C19H15BrN4O2S |
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Molecular Weight |
443.3 g/mol |
IUPAC Name |
2-bromo-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C19H15BrN4O2S/c20-15-9-5-4-8-14(15)17(26)21-19-23-22-18(27-19)12-10-16(25)24(11-12)13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,21,23,26) |
InChI Key |
RJLSUPDLJYZCHE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C3=NN=C(S3)NC(=O)C4=CC=CC=C4Br |
Origin of Product |
United States |
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